molecular formula C14H10N2O4S B13871206 4-[(3-cyanophenyl)sulfonylamino]benzoic Acid

4-[(3-cyanophenyl)sulfonylamino]benzoic Acid

Cat. No.: B13871206
M. Wt: 302.31 g/mol
InChI Key: NTVXZCBYPCNESK-UHFFFAOYSA-N
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Description

4-[(3-cyanophenyl)sulfonylamino]benzoic Acid is an organic compound with the molecular formula C14H10N2O4S It is characterized by the presence of a benzoic acid moiety substituted with a sulfonylamino group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-cyanophenyl)sulfonylamino]benzoic Acid typically involves the following steps:

    Formation of the sulfonylamino intermediate: This step involves the reaction of 3-cyanophenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonylamino intermediate.

    Coupling with benzoic acid: The sulfonylamino intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-cyanophenyl)sulfonylamino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(3-cyanophenyl)sulfonylamino]benzoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-cyanophenyl)sulfonylamino]benzoic Acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-cyanophenyl)sulfonylamino]benzoic Acid
  • 4-[(4-cyanophenyl)sulfonylamino]benzoic Acid
  • 4-[(3-cyanophenyl)sulfonylamino]benzoic Acid derivatives

Uniqueness

This compound is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

4-[(3-cyanophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H10N2O4S/c15-9-10-2-1-3-13(8-10)21(19,20)16-12-6-4-11(5-7-12)14(17)18/h1-8,16H,(H,17,18)

InChI Key

NTVXZCBYPCNESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C#N

Origin of Product

United States

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